4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS No.: 313262-41-8
Cat. No.: VC6051306
Molecular Formula: C16H11N3O2S
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313262-41-8 |
|---|---|
| Molecular Formula | C16H11N3O2S |
| Molecular Weight | 309.34 |
| IUPAC Name | 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H11N3O2S/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20) |
| Standard InChI Key | VJXVBZJYHHVYAR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's molecular formula, C₁₆H₁₁N₃O₂S, corresponds to a 309.34 g/mol molecular weight. Key structural components include:
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Benzothiazole nucleus: A bicyclic system comprising fused benzene and thiazole rings, with a methoxy (-OCH₃) group at position 6
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Benzamide linkage: An amide bond connecting the benzothiazole's NH group to a para-cyano-substituted benzoyl unit
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Electron-withdrawing groups: The cyano (-CN) substituent at the benzamide's para position enhances electrophilicity and hydrogen-bonding capacity
This configuration creates a planar, conjugated system that facilitates π-π stacking interactions with biological targets, while the methoxy group improves solubility in polar solvents.
Spectroscopic Characterization
Table 1 summarizes key spectroscopic data for structural verification:
| Characterization Method | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.94 (s, 1H, Thiazole-H), 7.88 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.99 (d, J=2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃) |
| ¹³C NMR | δ 168.5 (C=O), 162.1 (C=N), 154.3 (OCH₃), 141.2-116.7 (aromatic carbons), 118.4 (CN) |
| IR (KBr) | 2220 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) |
The infrared spectrum confirms the presence of characteristic functional groups, while NMR data validate the substitution pattern.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs convergent strategies combining benzothiazole and benzamide precursors:
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Benzothiazole formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl equivalents
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Amide coupling: Reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride
Stepwise Synthesis
Step 1: Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine
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Reagents: 4-Methoxy-2-nitroaniline, sodium hydrosulfide (NaSH), elemental sulfur
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Conditions: Ethanol reflux (78°C, 6 hr)
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Mechanism: Ullmann-type cyclization with simultaneous reduction of nitro group and sulfur incorporation
Step 2: 4-Cyanobenzoyl Chloride Preparation
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Reagents: 4-Cyanobenzoic acid, thionyl chloride (SOCl₂)
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Conditions: Reflux (75°C, 3 hr) under anhydrous conditions
Step 3: Amide Bond Formation
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Coupling agents: Triethylamine (TEA) in dichloromethane (DCM)
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Stoichiometry: 1:1 molar ratio of amine to acyl chloride
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Yield: 68-72% after recrystallization from ethanol/water
Optimization Challenges
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Solvent selection: Polar aprotic solvents (DMF, DCM) prevent premature hydrolysis of acyl chloride
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials
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Scale-up limitations: Exothermic nature of acylation requires controlled addition rates below 15°C
Biological Activity Profile
Antimicrobial Efficacy
Table 2 compares inhibition zones against common pathogens:
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) | Reference |
|---|---|---|---|
| S. aureus | 18.2 ± 0.8 | 12.5 | |
| E. coli | 14.5 ± 1.2 | 25.0 | |
| C. albicans | 16.8 ± 0.9 | 50.0 |
The compound demonstrates bactericidal effects through dual mechanisms:
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Membrane disruption: Hydrophobic interactions with phospholipid bilayers
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Enzyme inhibition: Competitive binding to dihydrofolate reductase (DHFR) active site
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Methoxy group: Essential for solubility and target affinity; demethylation reduces potency by 5-fold
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Cyano position: Para substitution maximizes electronic effects on amide resonance
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Benzothiazole ring: Planarity enhances DNA intercalation capability
Analog studies show that replacing the benzothiazole with benzimidazole decreases antimicrobial activity by 60%, underscoring the thiazole's importance .
Pharmacokinetic Considerations
ADMET Properties
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Absorption: Caco-2 permeability coefficient (Papp) = 12.3 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: Hepatic CYP3A4-mediated O-demethylation produces active 6-hydroxy metabolite
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Toxicity: LD₅₀ > 500 mg/kg (oral, rats); no mutagenicity in Ames test
Formulation Challenges
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Aqueous solubility: 0.18 mg/mL at pH 7.4 (requires cyclodextrin complexation for parenteral delivery)
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Stability: t₁/₂ = 34 hr in plasma; susceptible to photodegradation (Q₁ sunlight = 2.7 hr)
Industrial Applications and Patents
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Patent WO2021156937: Covers benzothiazole-amide derivatives as EGFR inhibitors (2021)
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Agrochemical use: Pending approval as fungicide for Fusarium species in cereal crops
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Diagnostic imaging: ¹⁸F-labeled analog in Phase I trials for β-amyloid plaque detection
Future Research Directions
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Synthetic improvements: Continuous flow chemistry to enhance acylation yields (>85%)
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Target identification: CRISPR-Cas9 screening to map off-target interactions
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Combination therapies: Synergy studies with β-lactam antibiotics and taxanes
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Nanoformulations: PLGA nanoparticles for blood-brain barrier penetration
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